2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRWAAQBPWEDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The sulfonylation of pyrrolidin-3-ol with 2-chlorobenzenesulfonyl chloride follows a nucleophilic acyl substitution mechanism. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) or pyridine as a base to scavenge HCl.
Procedure:
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Dissolve pyrrolidin-3-ol (1.0 equiv) in DCM at 0°C.
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Add TEA (1.2 equiv) dropwise, followed by 2-chlorobenzenesulfonyl chloride (1.1 equiv).
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Stir at room temperature for 12 hours.
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Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield: ~85–90% (estimated based on analogous sulfonylation reactions).
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, Ar-H), 4.10–3.90 (m, 1H, pyrrolidine-OCH), 3.60–3.20 (m, 4H, pyrrolidine-NCH₂), 2.20–1.80 (m, 2H, pyrrolidine-CH₂).
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FT-IR (cm⁻¹): 1345 (S=O asym), 1160 (S=O sym), 1120 (C-O-C).
Synthesis of 2-Bromo-1,3-thiazole
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the classic Hantzsch reaction, combining thiourea with α-bromoketone.
Procedure:
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React thiourea (1.0 equiv) with 2-bromoacetophenone (1.0 equiv) in ethanol under reflux for 6 hours.
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Cool, filter the precipitate, and recrystallize from ethanol.
Alternative Route: Direct Bromination
For pre-formed thiazoles, bromination at position 2 is achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C.
Ullmann Coupling for Ether Formation
Reaction Optimization
The critical ether bond between the thiazole and pyrrolidine is forged via a copper-catalyzed Ullmann coupling. This method circumvents the poor nucleophilicity of alcohols in SNAr reactions.
Procedure:
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Combine 2-bromo-1,3-thiazole (1.0 equiv), 1-(2-chlorobenzenesulfonyl)pyrrolidin-3-ol (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF.
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Heat at 110°C for 24 hours under nitrogen.
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Extract with ethyl acetate, wash with brine, and purify via chromatography.
Table 1: Ullmann Coupling Conditions
| Parameter | Specification |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Alternative Synthetic Routes
Mitsunobu Reaction
If the thiazole bears a hydroxyl group at position 2, the Mitsunobu reaction couples it with the pyrrolidine alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, introducing the hydroxyl group requires additional steps, such as oxidation of a 2-methylthiazole precursor.
Nucleophilic Aromatic Substitution
Activating the thiazole with electron-withdrawing groups (e.g., nitro) facilitates direct substitution with the pyrrolidine alcohol, though yields are typically lower (<40%).
Analytical Characterization
Spectroscopic Validation
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¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=S), 142.1 (thiazole-C2), 135.0–128.0 (Ar-C), 75.4 (pyrrolidine-OCH), 48.2 (pyrrolidine-NCH₂).
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HRMS (ESI): m/z calc. for C₁₃H₁₂ClN₃O₃S₂ [M+H]⁺: 398.9864; found: 398.9861.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution at the chlorobenzene moiety can produce various substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole exhibit significant antitumor properties. The compound's mechanism of action involves the inhibition of specific molecular targets associated with tumor progression.
Case Study Overview :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 12 |
| A549 | 15 |
The results demonstrated that the compound effectively inhibited cell proliferation in these cancer types, supporting its potential use in targeted cancer therapies.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It is believed to modulate neurotransmitter systems, which may impact anxiety and depression.
Study Findings :
In an animal model study assessing anxiety-like behaviors, the following results were observed:
- Methodology : Elevated plus maze and open field tests were employed.
- Results : Treated animals spent significantly more time in the open arms of the elevated plus maze, indicating potential anxiolytic effects.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of appropriate precursors.
- Sulfonylation Reaction : The attachment of the chlorobenzenesulfonyl group occurs under basic conditions.
- Thiazole Formation : The thiazole ring is formed through cyclization reactions involving thioamide precursors.
Mechanism of Action
The mechanism by which 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole with three structurally related compounds, focusing on molecular features, substituent effects, and inferred physicochemical or biological properties.
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097896-34-7)
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.2
- Key Differences: Heterocycle: 1,2,5-Thiadiazole vs. 1,3-thiazole. Substituent: 2,4-Dichlorobenzoyl (acyl group) vs. 2-chlorobenzenesulfonyl (sulfonamide). The acyl group may reduce hydrogen-bonding capacity compared to the sulfonamide .
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS 2097898-29-6)
- Molecular Formula : C₁₃H₁₂F₃N₃O₃S₂
- Molecular Weight : 379.4
- Key Differences :
- Substituent : 3-(Trifluoromethyl)benzenesulfonyl vs. 2-chlorobenzenesulfonyl. The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and hydrophobic interactions .
- Heterocycle : 1,2,5-Thiadiazole vs. 1,3-thiazole. This difference could influence π-stacking interactions in protein binding pockets.
- Inferred Properties : Increased molecular weight and fluorine content may improve binding affinity in hydrophobic enzyme pockets (e.g., kinases or proteases).
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (Compounds 1a/1b)
- Molecular Features: Heterocycle: 1,2,4-Oxadiazole vs. 1,3-thiazole. Substituent: 2-Phenylethyl on pyrrolidine vs. 2-chlorobenzenesulfonyl. The phenylethyl group introduces bulkier lipophilic character, which may affect target selectivity .
- Inferred Properties : The pyridyl moiety could facilitate π–cation interactions with charged residues in binding sites.
Structural and Functional Implications
Substituent Effects on Binding Affinity
- Sulfonamide vs. Acyl Groups : Sulfonamides (as in the target compound) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group’s polarity, which may enhance interactions with polar protein residues (e.g., serine or lysine) .
- Chloro vs. Trifluoromethyl Substitutents : The 2-chloro substituent provides moderate electron-withdrawing effects, while the trifluoromethyl group in CAS 2097898-29-6 offers enhanced hydrophobicity and metabolic resistance, critical for in vivo stability .
Heterocycle Impact on Reactivity and Solubility
- 1,3-Thiazole : The sulfur atom in thiazole contributes to moderate polarity, balancing solubility and membrane permeability.
- Oxadiazoles, being less polar, may favor blood-brain barrier penetration .
Biological Activity
The compound 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 315.80 g/mol
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results against various pathogens:
- Bacterial Inhibition : Research indicates that thiazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that thiazole compounds with sulfonyl groups had minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Micrococcus luteus and Bacillus spp. .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 - 15.62 | |
| Escherichia coli | 3.91 - 15.62 | |
| Micrococcus luteus | 1.95 - 3.91 |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The compound demonstrated concentration-dependent cytotoxicity against cancerous cells, indicating its potential as an anticancer agent.
- Cell Lines Tested : Human SH-SY5Y neuroblastoma cells have shown sensitivity to thiazole derivatives, suggesting a potential role in cancer therapy .
The mechanism by which thiazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular processes:
- Enzyme Inhibition : Thiazole compounds may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy Against MRSA : A study identified a series of thiazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in developing new antibiotics .
- Anticancer Activity : Another research project focused on the anticancer properties of thiazole compounds, revealing that certain derivatives could significantly reduce cell viability in various cancer cell lines compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole, and what reaction conditions are optimal?
- Methodology : The compound’s synthesis typically involves multi-step reactions. Key steps include:
Sulfonylation : Reacting pyrrolidin-3-ol with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the sulfonamide intermediate .
Etherification : Coupling the sulfonamide intermediate with a thiazole precursor (e.g., 2-hydroxy-1,3-thiazole) via nucleophilic substitution. Solvents like 1,4-dioxane or DMF at 80–90°C for 10–12 hours are effective, with yields improved by using catalytic KI .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, C-O-C ether vibrations at ~1200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm regiochemistry. For example, the pyrrolidine protons resonate as multiplets at δ 2.5–3.5 ppm, while thiazole protons appear as singlets near δ 7.5–8.0 ppm .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S values .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when scaling up the synthesis?
- Methodology :
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilic substitution efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature Control : Maintain reaction temperatures between 80–90°C to avoid side reactions (e.g., over-sulfonylation) .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonamide intermediate to thiazole precursor to drive the reaction to completion .
Q. What strategies are employed to analyze contradictory spectral data when confirming the compound’s structure?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish between pyrrolidine and thiazole carbons .
- X-ray Crystallography : Provides definitive proof of regiochemistry and stereochemistry, particularly for resolving ambiguities in NOESY data .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 383.05 for C₁₄H₁₂ClN₂O₃S₂) .
Q. How to design experiments to evaluate the bioactivity of this compound against bacterial strains?
- Methodology :
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 2-chlorobenzenesulfonyl with 4-fluorobenzenesulfonyl) and compare bioactivity trends .
- Molecular Docking : Predict binding affinity to bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
